N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is an organic compound with a complex structure that suggests a multifaceted role in various chemical, biological, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide typically involves a multi-step process. The initial step often includes the preparation of 2,5-dimethylfuran. This is followed by the alkylation of the furan ring with a suitable propylating agent to introduce the hydroxypropyl group. The next step involves the sulfonation of the 3-methylphenyl group and subsequent coupling with the hydroxypropylated furan derivative. Finally, the acetylation of the amine group yields the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing yields, reducing costs, and ensuring the scalability of the synthetic process. This often involves the use of high-pressure reactors, automated systems for precise reagent control, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: : The sulfonamide group can undergo reduction under specific conditions to form corresponding amines.
Substitution: : The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction processes. Substitution reactions might utilize halogenating agents or other electrophilic reagents under controlled temperature and pH conditions.
Major Products Formed
Oxidation reactions yield corresponding ketones or aldehydes, reduction processes result in amine derivatives, and substitution reactions produce a variety of functionalized compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, this compound can be investigated for its potential interactions with enzymes, proteins, and cellular structures. It might also be used in assays to study its effects on biological pathways.
Medicine
In medicine, researchers explore its potential pharmacological properties, such as anti-inflammatory, antibacterial, or anticancer activities. Its unique structure makes it a candidate for drug discovery and development.
Industry
Industrially, it can be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action for N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfamoyl group might play a role in inhibiting enzymatic activity, while the furan and acetamide groups could facilitate binding to specific proteins or receptors. Pathways involved might include oxidative stress pathways, signal transduction pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparing N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide to other similar compounds highlights its unique properties:
N-(4-(N-(2,5-Dimethylfuran-3-yl)sulfamoyl)-phenyl)acetamide: : Lacks the hydroxypropyl group, which may affect its binding and reactivity.
N-(4-(N-(3-(2,5-Dimethylfuran-3-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide: : Slight variation in hydroxyl group position, potentially altering its biological activity.
These subtle differences can significantly impact the compound's properties and applications, making this compound a unique and valuable compound for further research and industrial applications.
There you go—your detailed article on this complex compound!
Properties
IUPAC Name |
N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-11-9-15(20-14(4)21)5-6-18(11)26(23,24)19-8-7-17(22)16-10-12(2)25-13(16)3/h5-6,9-10,17,19,22H,7-8H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHCBKSKAJUSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.